molecular formula C7H5FO B1666160 3-Fluorobenzaldehyde CAS No. 456-48-4

3-Fluorobenzaldehyde

Cat. No.: B1666160
CAS No.: 456-48-4
M. Wt: 124.11 g/mol
InChI Key: PIKNVEVCWAAOMJ-UHFFFAOYSA-N
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Description

3-Fluorobenzaldehyde, also known as meta-fluorobenzaldehyde, is an aromatic aldehyde with the molecular formula C7H5FO. It is one of the three isomers of fluorinated benzaldehyde, where the fluorine atom is positioned at the third carbon of the benzene ring. This compound is characterized by its clear, colorless to yellow liquid form and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products:

Mechanism of Action

The mechanism of action of 3-fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modification of their activity. The aldehyde group in this compound can form Schiff bases with amines, which are important intermediates in many biochemical processes .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKNVEVCWAAOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060027
Record name Benzaldehyde, 3-fluoro-
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Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-48-4
Record name 3-Fluorobenzaldehyde
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Record name Benzaldehyde, 3-fluoro-
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Record name 3-Fluorobenzaldehyde
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Record name Benzaldehyde, 3-fluoro-
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Record name Benzaldehyde, 3-fluoro-
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Record name 3-fluorobenzaldehyde
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Synthesis routes and methods

Procedure details

0.5 g of 5% palladium on barium sulfate (recovered from Example 1) and 50 g of 3-fluorobenzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then introduced at atmospheric pressure. The mixture was subsequently heated to 80-90° C. and hydrogen gas was introduced continuously at atmospheric pressure. After liberation of acidic offgases had ceased (9.5 hours), the mixture was cooled to room temperature, the catalyst was removed by filtration and the filtrate was distilled at 28 mbar. At a boiling point of 73° C., 3-fluorobenzaldehyde was obtained in a yield of 23.0 g. This corresponds to a yield of 57% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobenzaldehyde
Reactant of Route 2
3-Fluorobenzaldehyde
Reactant of Route 3
3-Fluorobenzaldehyde
Reactant of Route 4
3-Fluorobenzaldehyde
Reactant of Route 5
3-Fluorobenzaldehyde
Reactant of Route 6
3-Fluorobenzaldehyde

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